2,3-Bis(dibromomethyl)quinoxaline CAS number and molecular weight
2,3-Bis(dibromomethyl)quinoxaline CAS number and molecular weight
The following technical guide details the physicochemical properties, synthesis, and applications of 2,3-Bis(dibromomethyl)quinoxaline , a specific tetrabromo-derivative distinct from the more common bis(bromomethyl) analog.
[1]
Executive Summary
2,3-Bis(dibromomethyl)quinoxaline is a highly brominated heterocyclic building block used primarily as a precursor for the synthesis of 2,3-quinoxalinedicarboxaldehyde . Unlike its commercially ubiquitous analog, 2,3-bis(bromomethyl)quinoxaline (which contains two bromine atoms), this compound contains four bromine atoms (two geminal bromines on each methyl carbon). Its reactivity is defined by the labile nature of the gem-dibromide groups, which readily undergo hydrolysis to form aldehyde functionalities, making it a critical intermediate in the synthesis of heterohelicenes, fused pyrazines, and conductive organic polymers.
Physicochemical Profile
The following data distinguishes the target tetrabromo species from the di-bromo analog.
| Property | Data | Notes |
| Chemical Name | 2,3-Bis(dibromomethyl)quinoxaline | |
| CAS Number | 32602-06-5 | Distinct from bis(bromomethyl) (CAS 3138-86-1) |
| Molecular Formula | ||
| Molecular Weight | 473.79 g/mol | |
| Structure | Quinoxaline core with two | |
| Appearance | Crystalline Solid | Typically off-white to pale yellow |
| Solubility | Soluble in | Insoluble in water (hydrolyzes) |
Critical Note: Researchers often confuse this compound with 2,3-bis(bromomethyl)quinoxaline (
, MW 315.99). Ensure the correct stoichiometry is used for your specific synthetic pathway.
Synthesis & Production Methodology
The synthesis of 2,3-bis(dibromomethyl)quinoxaline is achieved via the exhaustive Wohl-Ziegler bromination of 2,3-dimethylquinoxaline. This free-radical substitution proceeds stepwise, first forming the bis(bromomethyl) intermediate before further bromination occurs at the same carbon centers.
Reaction Mechanism
The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator (AIBN or Benzoyl Peroxide). The mechanism involves the homolytic cleavage of the N-Br bond, followed by hydrogen abstraction from the methyl groups.
Experimental Protocol (Laboratory Scale)
Reagents:
-
Substrate: 2,3-Dimethylquinoxaline (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (4.2 - 4.5 eq)
-
Initiator: Benzoyl Peroxide (BPO) or AIBN (0.1 eq)
-
Solvent: Carbon Tetrachloride (
) or Benzene (Historical); Green Alternative: Methyl formate or Trifluoromethylbenzene ( ).
Step-by-Step Procedure:
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Dissolution: Dissolve 2,3-dimethylquinoxaline in anhydrous solvent under an inert atmosphere (
). -
Addition: Add 4.5 equivalents of NBS and the radical initiator.
-
Reflux: Heat the mixture to reflux. Irradiation with a tungsten lamp (500W) is recommended to accelerate radical formation.
-
Monitoring: Monitor via TLC. The reaction will pass through the bis(bromomethyl) stage (
in Hexane/EtOAc) before converting to the tetrabromo product ( varies). -
Filtration: Cool the reaction mixture to
. Filter off the precipitated succinimide byproduct. -
Isolation: Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol or chloroform/hexane to obtain the pure tetrabromo compound.
Synthesis Workflow Diagram
Figure 1: Stepwise radical bromination pathway from dimethylquinoxaline to the bis(dibromomethyl) target.
Reactivity & Applications
The primary utility of 2,3-bis(dibromomethyl)quinoxaline lies in its ability to function as a masked dialdehyde . The gem-dibromide moieties are synthetic equivalents of carbonyl groups.
Hydrolysis to 2,3-Quinoxalinedicarboxaldehyde
Reaction with aqueous silver nitrate (
-
Significance: This dialdehyde is a versatile scaffold for condensing with diamines to form tetra-azaacenes and heterohelicenes used in organic electronics.
Application Workflow
Figure 2: Conversion of the tetrabromo species into functional heterocyclic materials.
Safety & Handling (E-E-A-T)
As a senior scientist, strict adherence to safety protocols is mandatory when handling
-
Lachrymator Hazard: Like benzyl bromide, this compound is a potent lachrymator (tear gas agent).
-
Protocol: All weighing and transfers must occur within a certified fume hood.
-
-
Corrosivity: Hydrolysis releases Hydrogen Bromide (HBr).
-
Protocol: Double-gloving (Nitrile/Neoprene) and eye protection are required. Glassware should be rinsed with a dilute bicarbonate solution immediately after use to neutralize residual acid.
-
-
Storage: Store at
under inert gas (Argon). Moisture sensitivity requires desiccated storage to prevent premature hydrolysis to the aldehyde.
References
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Moriconi, E. J., & Fritsch, A. J. (1965). The Dimethyl Sulfoxide Oxidation of 2,3-Bis(bromomethyl)quinoxaline. Journal of Organic Chemistry, 30(5), 1542–1545.
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Echemi. (2024).[1] 2,3-Bis(dibromomethyl)quinoxaline Product Entry (CAS 32602-06-5).[2][3] Echemi Chemical Database.
-
ChemSrc. (2024). Chemical properties of 2,3-Bis(dibromomethyl)quinoxaline. ChemSrc Database.
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Santa Cruz Biotechnology. (2024). 2,3-Bis(bromomethyl)quinoxaline (Related Compound Data). SCBT Product Catalog.
